molecular formula C9H9FO5S B2644707 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid CAS No. 2137569-56-1

2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid

Cat. No.: B2644707
CAS No.: 2137569-56-1
M. Wt: 248.22
InChI Key: CAFSLBNPROVCBM-UHFFFAOYSA-N
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Description

2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid is an organic compound with the molecular formula C9H9FO5S It is characterized by the presence of a fluorosulfonyl group and a methoxy group attached to a phenyl ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid typically involves the introduction of the fluorosulfonyl group onto a methoxyphenylacetic acid precursor. One common method involves the reaction of 2-methoxyphenylacetic acid with fluorosulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the fluorosulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorosulfonyl group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The carboxylic acid moiety can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions

    Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of sulfonamide or sulfonate derivatives.

    Oxidation: Formation of methoxybenzaldehyde or methoxybenzoic acid.

    Reduction: Formation of methoxyphenylethanol or methoxyphenylacetaldehyde.

Scientific Research Applications

2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive fluorosulfonyl group.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid involves its reactivity towards nucleophiles. The fluorosulfonyl group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, thiols, and alcohols. This reactivity can be exploited in various chemical transformations and applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Fluorosulfonyl)difluoroacetic acid
  • Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate
  • 2-(Fluorosulfonyl)benzoic acid

Uniqueness

2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid is unique due to the presence of both a fluorosulfonyl group and a methoxy group on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-(5-fluorosulfonyl-2-methoxyphenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO5S/c1-15-8-3-2-7(16(10,13)14)4-6(8)5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAFSLBNPROVCBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)F)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137569-56-1
Record name 2-[5-(fluorosulfonyl)-2-methoxyphenyl]acetic acid
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